Triton X 100

Beschreibung

The Panel also concluded that Octoxynols -1, ... is safe as used in rinse-off cosmetic products and safe at concentrations of 5% in leave-on cosmetic products.

Structure

3D Structure

Eigenschaften

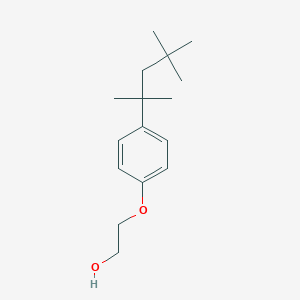

IUPAC Name |

2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O2/c1-15(2,3)12-16(4,5)13-6-8-14(9-7-13)18-11-10-17/h6-9,17H,10-12H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYCQQPHGFMYQCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9002-93-1 |

Source

|

| Record name | Polyethylene glycol mono(4-tert-octylphenyl) ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9002-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1058680 |

Source

|

| Record name | 2-[4-(2,4,4-Trimethyl-2-pentanyl)phenoxy]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Light yellow viscous liquid; [Merck Index] Colorless to pale yellow viscous liquid with a slight odor; [Alfa Aesar MSDS] |

Source

|

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-[4-(1,1,3,3-tetramethylbutyl)phenyl]-.omega.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octoxynol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16262 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2315-67-5, 63869-93-2, 9002-93-1 |

Source

|

| Record name | 4-Octylphenol monoethoxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2315-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octoxynol-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002315675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-((1,1,3,3-Tetramethylbutyl)phenoxy)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063869932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octoxinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406472 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, octylphenoxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5259 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-[4-(1,1,3,3-tetramethylbutyl)phenyl]-.omega.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-[4-(2,4,4-Trimethyl-2-pentanyl)phenoxy]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(1,1,3,3-tetramethylbutyl)phenoxy]ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly(oxy-1,2-ethanediyl), α-[4-(1,1,3,3-tetramethylbutyl)phenyl]-ω-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Polyethylene glycol mono[4-(1,1,3,3- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTOXYNOL-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20CAX7IO75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

what is the critical micelle concentration of Triton X-100

An In-Depth Technical Guide to the Critical Micelle Concentration of Triton X-100

Abstract

Triton X-100 is a non-ionic surfactant indispensable in life sciences and pharmaceutical development for its role in cell lysis, membrane protein solubilization, and as an excipient in drug formulations.[1][2][3] A fundamental parameter governing its behavior and efficacy is the Critical Micelle Concentration (CMC), the specific concentration at which individual surfactant molecules (monomers) begin to self-assemble into organized spherical structures known as micelles.[4][5] Operating above the CMC is crucial for applications requiring solubilization, whereas working below it is necessary for tasks involving surface tension modification without sequestration of lipophilic molecules. An accurate understanding and precise determination of the CMC are therefore not merely academic exercises but prerequisites for reproducible and effective experimental design. This guide provides a comprehensive overview of the theoretical underpinnings of micellization, the physicochemical properties of Triton X-100, established methods for CMC determination, and the practical implications for laboratory applications.

The Physicochemical Nature of Triton X-100

Triton X-100 is the trade name for octylphenol ethoxylate, a non-ionic surfactant. Its molecular structure is key to its function. It possesses an amphiphilic nature, consisting of two distinct moieties:

-

A Hydrophobic Group: A bulky 4-(1,1,3,3-tetramethylbutyl)-phenyl group, which is lipophilic and avoids interaction with water.[1][6]

-

A Hydrophilic Chain: A flexible polyethylene oxide chain (an average of 9.5 ethylene oxide units), which is hydrophilic and readily interacts with aqueous environments.[1][7]

This dual character drives its behavior in aqueous solutions. At low concentrations, Triton X-100 monomers exist freely. As the concentration increases, they first adsorb at interfaces (e.g., air-water or water-solid) to minimize the unfavorable interaction between the hydrophobic tail and water, thereby reducing the surface tension of the solution.[5]

Table 1: Key Physicochemical Properties of Triton X-100

| Property | Value | Reference(s) |

| Class | Non-ionic Surfactant | [2][8] |

| Average Molecular Weight | ~625 - 647 g/mol | [2][7][9] |

| Appearance | Clear to slightly hazy, viscous liquid | [9] |

| Average Formula | C₁₄H₂₂O(C₂H₄O)ₙ, where n ≈ 9.5 | [1][10] |

| Density (at 25°C) | ~1.07 g/mL | [9] |

| HLB Value (Hydrophile-Lipophile Balance) | 13.5 | [9] |

| Aggregation Number | ~140 (monomers per micelle) | [2] |

| Micelle Molecular Weight | ~90,000 g | [2] |

| Cloud Point (1% Aqueous Solution) | 63-69°C | [2][9] |

The Phenomenon of Micellization and the CMC

When the surface of the aqueous solution becomes saturated with Triton X-100 monomers, any further increase in concentration forces the molecules to self-assemble within the bulk solution. This process, known as micellization, is a thermodynamically favorable strategy to shield the hydrophobic tails from water.[5] The monomers aggregate to form micelles, where the hydrophobic tails form a core and the hydrophilic heads form an outer shell, or corona, that interfaces with the aqueous environment.

The Critical Micelle Concentration (CMC) is the distinct concentration at which this micelle formation begins. Above the CMC, the concentration of free monomers remains relatively constant, and any additional surfactant molecules predominantly form new micelles.[4][11] This transition point is marked by abrupt changes in several physical properties of the solution, such as surface tension, conductivity, turbidity, and the spectral properties of dissolved probes.[4]

Diagram 1: Micelle Formation by Triton X-100

Caption: Self-assembly of Triton X-100 from monomers to a micelle.

Accepted CMC Values and Influencing Factors

The CMC of Triton X-100 is not a single, fixed value but rather a narrow concentration range that is sensitive to experimental conditions.

Table 2: Reported CMC Values for Triton X-100 in Water at ~25°C

| CMC Value (mM) | CMC Value (% w/v) | Source |

| 0.24 mM | 0.0155% | [2] |

| 0.22 - 0.24 mM | ~0.014 - 0.0155% | [9] |

| 0.23 mM | ~0.0149% | [8] |

| 0.2 - 0.3 mM | ~0.013 - 0.019% | [10] |

| 0.4 mmol/L (0.4 mM) | ~0.026% | [12] |

The generally accepted CMC is approximately 0.24 mM . The variability in reported values underscores the importance of several key factors:

-

Temperature : For many non-ionic surfactants like Triton X-100, the CMC value tends to decrease as the temperature rises toward the cloud point.[13] This is because the dehydration of the hydrophilic polyethylene oxide chains at higher temperatures favors micellization.

-

Electrolytes : The presence of salts can lower the CMC. Ions in the solution can reduce the repulsion between the hydrophilic head groups, making it easier for micelles to form.[14]

-

Purity and Polydispersity : Commercial Triton X-100 is a polydisperse mixture with varying lengths of the ethylene oxide chain.[6] Different batches from different manufacturers can have slightly different average degrees of ethoxylation, leading to variations in the measured CMC.[12][15]

-

Additives : The presence of other molecules, such as organic solvents or cyclodextrins, can significantly alter the CMC by interacting with the surfactant monomers or micelles.[16]

Authoritative Experimental Methods for CMC Determination

Determining the CMC is achieved by monitoring a physical property of the surfactant solution as a function of its concentration and identifying the inflection point in the resulting plot.

Surface Tensiometry

Causality & Principle: This is a classic and direct method. Below the CMC, as surfactant concentration increases, monomers populate the air-water interface, causing a sharp drop in surface tension. Once the interface is saturated and micelles begin to form (at the CMC), the concentration of free monomers in the bulk solution remains constant. Consequently, the surface tension also plateaus and remains nearly constant with further additions of surfactant.[4][5][11] The CMC is identified as the concentration at the inflection point of the surface tension vs. log concentration curve.

Experimental Protocol:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of Triton X-100 (e.g., 10 mM) in high-purity water.

-

Instrument Setup: Calibrate a surface tensiometer, typically using the Wilhelmy plate or Du Noüy ring method, according to the manufacturer's instructions. Ensure the platinum plate or ring is meticulously cleaned (e.g., by flaming) to remove contaminants.

-

Initial Measurement: Measure the surface tension of the pure solvent (water).

-

Titration and Measurement: Create a dilution series by making stepwise additions of the stock solution into the solvent. An automated dosing unit is ideal for precision.[5]

-

Equilibration: After each addition, allow the solution to equilibrate for a set period (e.g., 2-5 minutes) to ensure monomers have reached the interface. Gentle stirring may be required, but must be stopped before measurement to avoid turbulence.

-

Data Collection: Measure and record the surface tension at each concentration.

-

Data Analysis: Plot the measured surface tension (γ) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.

-

CMC Determination: The plot will show two linear regions. The CMC is the concentration corresponding to the intersection point of the extrapolated lines from these two regions.[4]

Trustworthiness & Validation: This method is highly reliable for non-ionic surfactants.[4] Its main limitation is its high sensitivity to surface-active impurities, which can obscure the true inflection point.[17] Using high-purity reagents and clean glassware is paramount.

Fluorescence Probe Spectroscopy

Causality & Principle: This highly sensitive method utilizes a hydrophobic fluorescent probe, most commonly pyrene , whose fluorescence emission spectrum is highly sensitive to the polarity of its microenvironment.[4][18] In the polar aqueous solution below the CMC, pyrene exhibits a characteristic emission spectrum. When micelles form, the nonpolar pyrene molecules preferentially partition into the hydrophobic micellar core.[4] This change from a polar to a nonpolar environment causes a distinct shift in the fine structure of pyrene's emission spectrum. Specifically, the ratio of the intensity of the first vibronic peak (I₁) to the third (I₃) decreases significantly. Plotting the I₁/I₃ ratio versus the surfactant concentration reveals a sigmoidal curve, with the inflection point indicating the CMC.[18]

Experimental Protocol:

-

Probe Stock Solution: Prepare a stock solution of pyrene in a volatile solvent like acetone or methanol (e.g., 1 mM).

-

Surfactant Solutions: Prepare a series of Triton X-100 solutions of varying concentrations in high-purity water.

-

Sample Preparation: To each surfactant solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration that is very low (e.g., ~1 µM) to avoid self-quenching or altering the system. The volatile solvent should be allowed to evaporate completely.

-

Equilibration: Allow the solutions to equilibrate, typically for several hours or overnight in the dark, to ensure complete partitioning of the probe.

-

Fluorescence Measurement: Using a spectrofluorometer, excite the samples at a wavelength appropriate for pyrene (e.g., 335 nm). Record the emission spectra (e.g., from 350 to 450 nm).

-

Data Extraction: From each spectrum, record the fluorescence intensity of the first peak (I₁ at ~373 nm) and the third peak (I₃ at ~384 nm).

-

Data Analysis: Calculate the I₁/I₃ ratio for each sample. Plot this ratio against the logarithm of the Triton X-100 concentration.

-

CMC Determination: Fit the resulting data to a sigmoidal curve. The CMC can be determined from the inflection point of this curve, often calculated from the maximum of the first derivative of the fitted curve.

Trustworthiness & Validation: Fluorescence is extremely sensitive and excellent for low CMC values.[18][19] The primary consideration is that the probe itself is an impurity and could potentially influence the micellization process, though this effect is minimal at the low probe concentrations used.[4]

Diagram 2: Workflow for CMC Determination by Fluorescence Spectroscopy

Caption: Experimental workflow for determining the CMC using a pyrene probe.

Other Methods

-

Conductivity: This method is based on the change in molar conductivity as micelles form. It is a standard method for ionic surfactants.[20] However, for non-ionic surfactants like Triton X-100, the change in conductivity is negligible, making this method generally unsuitable.[21] Specialized impedance spectroscopy techniques have been developed but are less common.

-

Light Scattering: The formation of large micellar aggregates from small monomers leads to a significant increase in the intensity of scattered light. Plotting light scattering intensity versus concentration shows a sharp increase at the CMC.[14]

-

Turbidity: Similar to light scattering, the turbidity of the solution increases as micelles form. The CMC can be determined from the break in a plot of turbidity versus concentration.[17]

Practical Implications and Best Practices

A precise understanding of the CMC is critical for experimental success.

-

For Protein Solubilization: To effectively solubilize membrane proteins, the Triton X-100 concentration must be well above the CMC.[3][22] This ensures a sufficient reservoir of micelles to encapsulate the hydrophobic domains of the proteins. A common working concentration is 0.1% to 1.0% (w/v), which is significantly higher than the CMC of ~0.0155%.

-

For Cell Lysis/Permeabilization: The concentration required depends on the goal. Low concentrations near the CMC can permeabilize cell membranes without complete lysis, which is useful for introducing molecules into living cells.[23] Higher concentrations are used for complete cell lysis to extract intracellular contents.[1][23]

-

In Drug Delivery: In formulations, surfactants are used to solubilize poorly water-soluble drugs within the micellar core. Knowledge of the CMC helps in designing formulations that remain stable upon dilution in physiological fluids.

-

Safety and Handling: Triton X-100 is harmful if swallowed and causes serious eye irritation.[24][25][26] Appropriate personal protective equipment (gloves, eye protection) should always be worn.[24][25] It is also very toxic to aquatic life with long-lasting effects, so disposal must be handled in accordance with local regulations.[24][27]

Conclusion

The critical micelle concentration is the most important defining parameter of a surfactant's behavior in solution. For Triton X-100, a value of approximately 0.24 mM serves as a reliable benchmark for researchers in chemistry, biology, and pharmacology. However, this value is sensitive to temperature, solute composition, and surfactant purity. For applications demanding high precision, it is imperative to determine the CMC empirically under the specific experimental conditions being used. Methods such as surface tensiometry and fluorescence spectroscopy provide robust and sensitive means to this end. By grounding experimental design in a solid understanding of the CMC, researchers can ensure the efficacy, reproducibility, and scientific validity of their work.

References

- 1. Triton X-100 - Wikipedia [en.wikipedia.org]

- 2. Sample Preparation [abm.com.ge]

- 3. Triton X-100 as an effective surfactant for the isolation and purification of photosystem I from Arthrospira platensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 5. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 6. grokipedia.com [grokipedia.com]

- 7. snowpure.com [snowpure.com]

- 8. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. The Study of the Aggregated Pattern of TX100 Micelle by Using Solvent Paramagnetic Relaxation Enhancements - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. dataphysics-instruments.com [dataphysics-instruments.com]

- 13. sphinxsai.com [sphinxsai.com]

- 14. agilent.com [agilent.com]

- 15. researchgate.net [researchgate.net]

- 16. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 17. justagriculture.in [justagriculture.in]

- 18. researchgate.net [researchgate.net]

- 19. Determination of the critical micelle concentration of surfactants using fluorescence strategies - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 20. Method of Determination of CMC | PPT [slideshare.net]

- 21. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Influence of Triton X-100 on Secondary Structure Analysis [eureka.patsnap.com]

- 23. Triton X-100 concentration effects on membrane permeability of a single HeLa cell by scanning electrochemical microscopy (SECM) - PMC [pmc.ncbi.nlm.nih.gov]

- 24. agilent.com [agilent.com]

- 25. carlroth.com [carlroth.com]

- 26. fishersci.com [fishersci.com]

- 27. carlroth.com [carlroth.com]

The Architect of Disruption: An In-depth Technical Guide to Triton X-100's Mechanism of Action in Cell Membrane Disruption

This guide provides a comprehensive exploration of the molecular mechanisms underpinning the action of Triton X-100, a nonionic surfactant, in the disruption of cell membranes. Tailored for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to elucidate the physicochemical principles that govern membrane solubilization, offering insights into experimental design and interpretation.

Triton X-100: A Molecular Crowbar

Triton X-100 is a widely utilized nonionic detergent in biological research for its ability to permeabilize and solubilize cell membranes, facilitating the extraction of proteins and other cellular components.[1][2] Its amphipathic nature, characterized by a hydrophilic polyethylene oxide chain and a hydrophobic aromatic hydrocarbon group, is the cornerstone of its disruptive capabilities.[3][4] This dual character allows Triton X-100 to interface with both the aqueous environment and the lipidic core of the cell membrane, initiating a cascade of events that culminates in membrane dissolution.

The effectiveness of Triton X-100 is intrinsically linked to its Critical Micelle Concentration (CMC), the concentration at which individual detergent molecules (monomers) begin to aggregate into thermodynamically stable structures called micelles.[5] Below the CMC, Triton X-100 monomers exist freely in solution and can partition into the lipid bilayer.[5][6] Above the CMC, the formation of micelles provides a driving force for the solubilization of membrane components. The CMC of Triton X-100 is approximately 0.2-0.9 mM, a value that can be influenced by factors such as temperature, pH, and ionic strength.[1][3]

| Property | Value | Source |

| Molecular Weight | ~647 g/mol | [7] |

| Detergent Class | Nonionic polyoxyethylene surfactant | [7] |

| Aggregation Number | 100-155 | [7][8] |

| Micelle Molecular Weight | ~90,000 g/mol | [7] |

| Critical Micelle Concentration (CMC) | 0.24 mM (0.0155% w/v) | [7] |

| Cloud Point | 64-66°C | [7][9] |

| Dialyzable | No | [7] |

The Three-Stage Model of Membrane Solubilization

The disruption of a lipid bilayer by Triton X-100 is a concentration-dependent process that can be conceptualized in a three-stage model. This model provides a framework for understanding the progressive destabilization of the membrane architecture.

Stage 1: Monomer Partitioning and Membrane Permeabilization

At concentrations below the CMC, Triton X-100 monomers insert themselves into the lipid bilayer.[5][10] The bulky, non-polar head of Triton X-100 disrupts the ordered packing of the phospholipid acyl chains, while its polar head group interferes with the hydrogen bonding network of the lipid headgroups.[5][10] This initial partitioning increases the surface area of the membrane and enhances its permeability to ions and small molecules.[5][11] At this stage, the overall integrity of the membrane is largely maintained, but its barrier function is compromised.

Stage 2: Membrane Saturation and Formation of Mixed Micelles

As the concentration of Triton X-100 approaches and reaches the CMC, the lipid bilayer becomes saturated with detergent monomers. This leads to the formation of lipid-detergent hybrid structures. The continued insertion of Triton X-100 molecules induces significant strain on the bilayer, causing it to bend and eventually break apart into smaller fragments. These fragments are then capped by detergent molecules, forming mixed micelles that contain both lipids and Triton X-100.

Stage 3: Solubilization and Formation of Protein-Detergent and Lipid-Detergent Micelles

Above the CMC, the concentration of Triton X-100 micelles in the aqueous phase is sufficient to effectively extract lipids and proteins from the membrane. The hydrophobic regions of membrane proteins, normally embedded within the lipid bilayer, are now shielded from the aqueous environment by the hydrophobic core of the Triton X-100 micelles.[12] This results in the formation of various micellar structures: lipid-detergent micelles, protein-detergent micelles, and mixed lipid-protein-detergent micelles. At a detergent-to-lipid ratio of approximately 10:1, most native lipid-protein interactions are replaced by detergent-protein interactions, leading to complete solubilization of the membrane.

Caption: The three-stage model of membrane disruption by Triton X-100.

Factors Influencing Triton X-100 Efficacy

The efficiency of membrane disruption by Triton X-100 is not uniform and is influenced by several factors, including the lipid composition of the membrane and the experimental conditions.

Lipid Composition and Membrane Microdomains

Cell membranes are not homogenous structures; they contain microdomains with distinct lipid and protein compositions, such as lipid rafts. These rafts are enriched in cholesterol and sphingolipids, which create a more ordered and tightly packed lipid environment.[13][14] Triton X-100 exhibits selective solubilization, with a preference for the more disordered lipid domains.[13] Lipid rafts are often resistant to solubilization by Triton X-100 at low temperatures (e.g., 4°C), a property that is exploited experimentally to isolate these domains.[15][16] The presence of cholesterol and sphingomyelin, in particular, correlates with increased resistance to Triton X-100.[14][17]

Experimental Conditions

-

Temperature: Temperature affects both the fluidity of the cell membrane and the properties of Triton X-100. Generally, membranes in a gel phase are solubilized at lower Triton X-100 concentrations than those in a fluid phase.[18] However, some studies have shown that certain lipid mixtures are more easily solubilized at 4°C than at 37°C.[15]

-

Ionic Strength and pH: The CMC of Triton X-100 can be influenced by the ionic strength and pH of the buffer. Higher ionic strength can decrease the CMC of ionic detergents, though the effect on non-ionic detergents like Triton X-100 is less pronounced. The pH can affect the charge of membrane proteins, which may influence their interaction with the detergent.

Experimental Protocols for Cell Lysis and Protein Extraction

The choice of lysis buffer composition and protocol is critical for achieving efficient cell disruption while preserving the integrity and functionality of the target proteins.

General Cell Lysis Protocol for Adherent Cells

This protocol is a starting point and may require optimization for specific cell types and downstream applications.

-

Cell Preparation: Grow adherent cells to 80-90% confluency in a culture dish.

-

Washing: Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

-

Lysis: Add ice-cold lysis buffer (e.g., RIPA buffer containing 1% Triton X-100) to the dish. The volume will depend on the size of the dish.

-

Incubation: Incubate the dish on ice for 15-30 minutes with gentle agitation.[19][20]

-

Cell Scraping: Scrape the cells from the dish using a cell scraper.

-

Homogenization (Optional): To ensure complete lysis, the cell lysate can be passed through a 23G needle several times.[19]

-

Centrifugation: Transfer the lysate to a microcentrifuge tube and centrifuge at 14,000-16,000 x g for 15-20 minutes at 4°C to pellet the cell debris.[19][21]

-

Supernatant Collection: Carefully collect the supernatant, which contains the solubilized proteins.

Caption: Workflow for Triton X-100 mediated cell lysis.

Self-Validating Systems in Protocol Design

A robust protocol should include internal controls to validate the efficiency of each step.

-

Phase Contrast Microscopy: Before and after adding the lysis buffer, observe the cells under a phase-contrast microscope to visually confirm cell lysis.

-

Protein Quantification: Perform a protein assay (e.g., BCA or Bradford) on the supernatant to determine the protein concentration. A low yield may indicate incomplete lysis.

-

Western Blotting: Analyze the supernatant and the pellet by Western blotting for a known cytoplasmic, membrane, and nuclear protein. The distribution of these proteins will indicate the efficiency of lysis and the degree of organelle disruption. For instance, a cytoplasmic protein should be predominantly in the supernatant, while a nuclear protein should be in the pellet unless a nuclear extraction was performed.

Conclusion

Triton X-100 remains an indispensable tool in the life sciences due to its well-characterized and potent membrane-disrupting properties. A thorough understanding of its mechanism of action, particularly the three-stage model of solubilization and the factors influencing its efficacy, empowers researchers to design more effective experiments and accurately interpret their results. By employing carefully designed protocols with built-in validation steps, scientists can harness the power of Triton X-100 to unlock the secrets held within the cell membrane.

References

- 1. Role of Triton X-100 in Detergent-Free Membrane Protein Purification [eureka.patsnap.com]

- 2. Triton X-100's Impact on Subcellular Organelle Isolation [eureka.patsnap.com]

- 3. Role of Triton X-100 in Membrane Protein Misfolding Studies [eureka.patsnap.com]

- 4. The Study of the Aggregated Pattern of TX100 Micelle by Using Solvent Paramagnetic Relaxation Enhancements - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Triton X-100 concentration effects on membrane permeability of a single HeLa cell by scanning electrochemical microscopy (SECM) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Sample Preparation [abm.com.ge]

- 8. Triton® X-100 Detergent | AAT Bioquest [aatbio.com]

- 9. dow.com [dow.com]

- 10. researchgate.net [researchgate.net]

- 11. ACTION OF TRITON X-100 ON CHLOROPLAST MEMBRANES: Mechanisms of Structural and Functional Disruption - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Carbohydrate-containing Triton X-100 Analogues for Membrane Protein Solubilization and Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Effect of Triton X-100 on Raft-Like Lipid Mixtures: Phase Separation and Selective Solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Lipid Bilayers in the Gel Phase Become Saturated by Triton X-100 at Lower Surfactant Concentrations Than Those in the Fluid Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Preparation of Triton X-100 soluble and insoluble fractions of SH-SY5Y cells [protocols.io]

- 20. neb.com [neb.com]

- 21. ウェスタンブロッティングのための細胞溶解・タンパク質抽出 [sigmaaldrich.com]

Triton X-100: A Comprehensive Technical Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

Triton X-100 is a widely utilized non-ionic surfactant indispensable in numerous laboratory applications, from cell lysis and protein extraction to membrane protein solubilization. Its efficacy stems from its unique amphipathic nature, possessing both a hydrophilic polyethylene oxide chain and a hydrophobic hydrocarbon group. This guide provides an in-depth overview of the chemical and physical properties of Triton X-100, alongside detailed experimental protocols for its characterization and common use cases.

Core Chemical and Physical Properties

Triton X-100, chemically known as poly(ethylene glycol) p-(1,1,3,3-tetramethylbutyl)-phenyl ether, is a viscous, colorless to light yellow liquid.[1][2] Its non-denaturing character makes it a comparatively mild detergent, crucial for maintaining the native structure and function of proteins during experimental procedures.[1][3]

The defining feature of Triton X-100 in aqueous solutions is its ability to form micelles above a certain concentration, known as the Critical Micelle Concentration (CMC). These micelles are spherical structures where the hydrophobic tails aggregate to form a core, shielded from the aqueous environment by the hydrophilic heads. This micellar organization is fundamental to its function in solubilizing lipids and proteins.

Quantitative Data Summary

The following tables summarize the key quantitative properties of Triton X-100 for easy reference and comparison in a laboratory setting.

Table 1: General and Physical Properties of Triton X-100

| Property | Value | References |

| Chemical Formula | C₁₄H₂₂O(C₂H₄O)n (n ≈ 9-10) | [4] |

| Average Molecular Weight | ~625 - 647 g/mol | [1][2][4][5] |

| Appearance | Viscous, colorless to light yellow liquid | [1][2][4] |

| Density | ~1.06 - 1.07 g/cm³ at 20-25°C | [2][4][6][7] |

| Refractive Index (nD) | ~1.490 - 1.494 at 20°C | [2][4][7] |

| Viscosity | ~240 - 270 cP at 25°C | [1][2][4][8] |

| Melting Point | ~6 °C | [4] |

| Boiling Point | >200 - 270 °C | [4][6][7] |

| Flash Point | ~251 - 252 °C | [4][6][9] |

| pH (5% aqueous solution) | 6.0 - 8.0 | [1][2][9] |

Table 2: Micellar and Solution Properties of Triton X-100

| Property | Value | References |

| Critical Micelle Concentration (CMC) | 0.22 - 0.24 mM | [1][2][5][10] |

| Aggregation Number | ~100 - 155 | [5][11][12] |

| Average Micellar Molecular Weight | ~80,000 - 90,000 g/mol | [5][13] |

| Cloud Point (1% aqueous solution) | ~63 - 69 °C | [5][8][14] |

| Hydrophile-Lipophile Balance (HLB) | ~13.5 | [11][12] |

| Krafft Point | Not applicable (highly soluble in water) |

Table 3: Solubility Profile of Triton X-100 at 25°C

| Solvent | Solubility | References |

| Water | Soluble in all proportions | [1][4][15] |

| Ethanol | Soluble | [1][4] |

| Isopropanol | Soluble | [1][4] |

| Toluene | Soluble | [4] |

| Xylene | Soluble | [4] |

| Ethylene Glycol | Soluble | [1][4] |

| Diethyl Ether | Soluble | [1][4] |

| Kerosene | Insoluble | [4] |

| Mineral Spirits | Insoluble | [4] |

| Naphtha | Insoluble | [4] |

Experimental Protocols

Detailed methodologies for key experiments involving Triton X-100 are provided below. These protocols serve as a foundation for laboratory work and can be adapted based on specific experimental needs.

Determination of Critical Micelle Concentration (CMC) using a Fluorescent Probe

This method utilizes the change in the fluorescence spectrum of a probe, such as pyrene, as it partitions into the hydrophobic core of the micelles formed above the CMC.

Materials:

-

Triton X-100

-

Pyrene (fluorescent probe)

-

High-purity water

-

Volumetric flasks and pipettes

-

Fluorometer

Methodology:

-

Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone) at a concentration of approximately 1x10⁻³ M.

-

Prepare a series of aqueous solutions of Triton X-100 with varying concentrations, bracketing the expected CMC (e.g., from 0.01 mM to 1 mM).

-

To each Triton X-100 solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 1x10⁻⁶ M. Ensure the volume of the organic solvent added is minimal to avoid affecting the micellization process.

-

Allow the solutions to equilibrate for at least 30 minutes at a constant temperature.

-

Measure the fluorescence emission spectra of each solution using a fluorometer. The excitation wavelength for pyrene is typically around 335 nm. Record the emission intensity at two different wavelengths, corresponding to the first (I₁) and third (I₃) vibronic peaks of the pyrene emission spectrum (approximately 373 nm and 384 nm, respectively).

-

Calculate the ratio of the intensities (I₁/I₃) for each Triton X-100 concentration.

-

Plot the I₁/I₃ ratio as a function of the logarithm of the Triton X-100 concentration. The plot will show a sigmoidal curve.

-

The CMC is determined from the inflection point of the sigmoidal curve, which represents the concentration at which a significant change in the polarity of the microenvironment around the pyrene probe occurs due to micelle formation.

Determination of the Cloud Point

The cloud point is the temperature at which a non-ionic surfactant solution becomes cloudy as it is heated, due to dehydration of the hydrophilic chains leading to phase separation.

Materials:

-

1% (w/v) aqueous solution of Triton X-100

-

Test tube or cuvette

-

Water bath with a temperature controller and a thermometer

-

Light source and a means to observe turbidity

Methodology:

-

Place the 1% Triton X-100 solution into a clear test tube or cuvette.

-

Immerse the test tube in a water bath at a temperature below the expected cloud point (e.g., room temperature).

-

Slowly heat the water bath at a constant rate (e.g., 1-2 °C per minute) while continuously stirring the Triton X-100 solution.

-

Observe the solution for the first sign of turbidity or cloudiness. A light source behind the sample can aid in visualizing this change.

-

The temperature at which the solution becomes cloudy is recorded as the cloud point.

-

To confirm the cloud point, the solution can be cooled down. It should become clear again at a temperature slightly below the recorded cloud point. The experiment can be repeated to ensure accuracy.[14]

Cell Lysis and Protein Extraction from Mammalian Cells

Triton X-100 is a key component of many lysis buffers used to disrupt cell membranes and extract proteins for downstream applications like Western blotting or immunoprecipitation.

Materials:

-

Cultured mammalian cells (adherent or in suspension)

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis Buffer (e.g., RIPA buffer or a custom buffer containing 1% Triton X-100, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA)

-

Protease and phosphatase inhibitor cocktails (added fresh to the lysis buffer)

-

Cell scraper (for adherent cells)

-

Microcentrifuge tubes, pre-chilled

-

Refrigerated microcentrifuge

Methodology for Adherent Cells:

-

Aspirate the culture medium from the plate of confluent cells.

-

Wash the cells once with ice-cold PBS.

-

Aspirate the PBS and add ice-cold lysis buffer to the plate (e.g., 500 µL for a 10 cm dish).

-

Incubate the plate on ice for 5-10 minutes to allow for cell lysis.

-

Scrape the cells off the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[16]

-

Vortex the lysate briefly and then incubate on ice for an additional 20-30 minutes with occasional vortexing to ensure complete lysis.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet the cell debris.[16]

-

Carefully transfer the supernatant , which contains the soluble proteins, to a new pre-chilled tube. This is the cell lysate ready for downstream analysis.

Methodology for Suspension Cells:

-

Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

-

Discard the supernatant and wash the cell pellet with ice-cold PBS.

-

Centrifuge again to pellet the cells and discard the PBS.

-

Resuspend the cell pellet in ice-cold lysis buffer.

-

Proceed with steps 6-8 from the adherent cell protocol.

Visualizations

The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the use of Triton X-100 in the laboratory.

Caption: Micelle formation of Triton X-100 above the Critical Micelle Concentration (CMC).

References

- 1. snowpure.com [snowpure.com]

- 2. Triton X-100 | 9002-93-1 [chemicalbook.com]

- 3. haihangchem.com [haihangchem.com]

- 4. Triton X-100 - Wikipedia [en.wikipedia.org]

- 5. Sample Preparation [abm.com.ge]

- 6. univarsolutions.com [univarsolutions.com]

- 7. Cas 9002-93-1,Triton X-100 | lookchem [lookchem.com]

- 8. carlroth.com [carlroth.com]

- 9. oxfordlabchem.com [oxfordlabchem.com]

- 10. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. TRITON X-100 Detergent - CAS 9002-93-1 - Calbiochem Non-ionic detergent and emulsifier. Aggregation number: 100-155. 9002-93-1 [sigmaaldrich.com]

- 13. Triton® X-100 Detergent | AAT Bioquest [aatbio.com]

- 14. scialert.net [scialert.net]

- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 16. mdanderson.org [mdanderson.org]

The Uncharged Nature of Triton X-100: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, a deep understanding of the tools of the trade is paramount. Triton X-100, a ubiquitous non-ionic surfactant, is one such tool. Its efficacy in solubilizing membranes, stabilizing proteins, and facilitating drug delivery hinges on its defining characteristic: the absence of a net electrical charge. This technical guide delves into the core principles of Triton X-100's non-ionic nature, presenting its physicochemical properties, detailing experimental protocols to verify its characteristics, and illustrating key concepts through structured diagrams.

The Molecular Basis of Non-Iocinity

Triton X-100, chemically known as octylphenol ethoxylate, possesses a distinct amphiphilic structure that is the foundation of its surfactant properties.[1][2] This structure consists of two primary domains: a hydrophobic (lipophilic) region and a hydrophilic region. The hydrophobic part is a bulky 4-(1,1,3,3-tetramethylbutyl)-phenyl group, while the hydrophilic portion is a polyethylene oxide chain, typically with an average of 9.5 ethylene oxide units.[1]

Unlike ionic surfactants, which have a formally charged head group (e.g., the sulfate group in sodium dodecyl sulfate - SDS), the hydrophilic domain of Triton X-100 is composed of uncharged ether linkages and a terminal hydroxyl group.[3] This lack of a formal charge is the essence of its non-ionic character. Consequently, Triton X-100 does not dissociate into ions in aqueous solutions and its behavior is largely unaffected by changes in pH or the presence of salts, making it a robust and versatile tool in various biochemical and pharmaceutical applications.[4]

Physicochemical Properties of Triton X-100

The non-ionic nature of Triton X-100 governs its behavior in solution, which can be quantified by several key physicochemical parameters. These properties are crucial for optimizing its use in experimental and formulation contexts.

| Property | Value | Description |

| Critical Micelle Concentration (CMC) | 0.22 - 0.24 mM | The concentration at which individual surfactant molecules (monomers) begin to aggregate into micelles.[5] Above the CMC, properties like surface tension remain relatively constant. |

| Hydrophilic-Lipophilic Balance (HLB) | 13.5 | An empirical scale indicating the degree of hydrophilicity or lipophilicity of a surfactant. A value of 13.5 signifies that Triton X-100 is a good oil-in-water emulsifier and detergent.[5][6] |

| Cloud Point | 63 - 69 °C (for a 1% aqueous solution) | The temperature above which a non-ionic surfactant solution becomes turbid as the surfactant's solubility decreases due to the dehydration of the hydrophilic polyethylene oxide chains.[5] |

| Aggregation Number | 100 - 155 | The average number of surfactant monomers that aggregate to form a single micelle. |

| Average Molecular Weight | ~625 g/mol | Due to the variable length of the polyethylene oxide chain, Triton X-100 is a polydisperse mixture with an average molecular weight.[2] |

| Zeta Potential | Close to 0 mV | A measure of the magnitude of the electrostatic or charge repulsion/attraction between particles. A value near zero indicates a lack of significant surface charge, a hallmark of non-ionic surfactants. |

Experimental Protocols for Characterizing Triton X-100

Verifying the non-ionic nature and key properties of Triton X-100 can be achieved through a series of well-defined experiments. Below are detailed methodologies for three fundamental characterizations.

Demonstration of Non-Ionic Character via Ion-Exchange Chromatography

This protocol provides a comparative method to demonstrate the non-ionic nature of Triton X-100 by its lack of interaction with an ion-exchange resin, in contrast to an ionic surfactant like Sodium Dodecyl Sulfate (SDS).

Objective: To show that Triton X-100 does not bind to a charged stationary phase, while an ionic surfactant does.

Materials:

-

Weak anion exchange (WAX) solid-phase extraction (SPE) cartridge

-

Triton X-100 solution (1 mg/mL in 50% methanol, pH 4)

-

Sodium Dodecyl Sulfate (SDS) solution (1 mg/mL in 50% methanol, pH 4)

-

Methanol (50% in water, pH 4)

-

Elution solvent (80% methanol with 3M NH₃)

-

HPLC system with a suitable detector (e.g., evaporative light scattering detector - ELSD)

Procedure:

-

Cartridge Conditioning: Condition the WAX SPE cartridge by passing 5 mL of methanol followed by 5 mL of 50% methanol (pH 4) through it.

-

Sample Loading: Load 1 mL of the Triton X-100 solution onto the conditioned cartridge. Collect the eluate (flow-through).

-

Washing: Wash the cartridge with 5 mL of 50% methanol (pH 4) to remove any non-retained components. Combine this wash with the initial eluate. This is the "Non-ionic Fraction".

-

Elution: Elute any retained species with 5 mL of the elution solvent. This is the "Anionic Fraction".

-

Analysis: Analyze both the "Non-ionic Fraction" and the "Anionic Fraction" by HPLC-ELSD to detect the presence of the surfactant.

-

Comparative Experiment: Repeat steps 2-5 using the SDS solution.

-

Results Interpretation: For Triton X-100, a significant peak should be observed in the chromatogram of the "Non-ionic Fraction" and a negligible or no peak in the "Anionic Fraction". For SDS, the opposite should be observed, with the majority of the surfactant detected in the "Anionic Fraction". This demonstrates that the non-ionic Triton X-100 is not retained by the anion exchanger, while the anionic SDS is.

Determination of the Critical Micelle Concentration (CMC)

The CMC is a fundamental property of surfactants. For non-ionic surfactants like Triton X-100, spectrophotometry is a suitable method for its determination.

Objective: To determine the concentration at which Triton X-100 forms micelles in an aqueous solution.

Materials:

-

Triton X-100

-

Distilled or deionized water

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of Triton X-100 (e.g., 10 mM) in distilled water.

-

Serial Dilutions: Prepare a series of dilutions of the Triton X-100 stock solution, with concentrations ranging from well below to well above the expected CMC (e.g., from 0.01 mM to 1 mM).

-

Spectrophotometric Measurement: Measure the absorbance of each dilution at a wavelength where Triton X-100 exhibits a characteristic absorbance, such as 276 nm.[4] Use distilled water as the blank.

-

Data Plotting: Plot the absorbance at 276 nm as a function of the Triton X-100 concentration.

-

CMC Determination: The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the critical micelle concentration.

Measurement of the Cloud Point

The cloud point is a characteristic temperature for non-ionic surfactants where they phase-separate from an aqueous solution.

Objective: To determine the temperature at which a 1% (w/v) aqueous solution of Triton X-100 becomes turbid.

Materials:

-

Triton X-100

-

Distilled or deionized water

-

Test tube

-

Water bath with a temperature controller and a thermometer

-

Light source and a means to observe turbidity (e.g., a spectrophotometer or by visual inspection against a dark background)

Procedure:

-

Solution Preparation: Prepare a 1% (w/v) solution of Triton X-100 in distilled water.

-

Sample Placement: Place a small volume of the solution in a test tube and immerse it in the water bath.

-

Heating: Slowly heat the water bath, ensuring a gradual and uniform temperature increase (e.g., 1°C per minute).

-

Observation: Continuously monitor the solution for the first sign of turbidity or cloudiness.

-

Cloud Point Determination: The temperature at which the solution becomes turbid is the cloud point.

-

Verification: To confirm the cloud point, slowly cool the solution. It should become clear again at a temperature close to the determined cloud point.

Visualizing the Non-Ionic Nature and Behavior of Triton X-100

The following diagrams, generated using the DOT language, illustrate the key structural and behavioral aspects of Triton X-100.

Caption: Chemical structure of Triton X-100.

Caption: Micelle formation of Triton X-100.

Caption: Workflow for demonstrating non-ionic character.

Conclusion

The non-ionic nature of Triton X-100 is a direct consequence of its molecular architecture, specifically the absence of any charged functional groups in its hydrophilic domain. This characteristic imparts a high degree of stability and predictability in a wide range of ionic strengths and pH conditions, making it an invaluable tool in research and pharmaceutical development. The experimental protocols detailed herein provide a framework for the empirical verification of its non-ionic character and key physicochemical properties, empowering researchers to utilize this versatile surfactant with a deeper understanding of its fundamental behavior.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Determination of Critical Micelle Concentration of Ionic and Non-Ionic Surfactants by Streaming Potential Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scialert.net [scialert.net]

- 5. Capillary electrophoretic separations of proteins using nonionic surfactant coatings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sequential Adsorption of Triton X-100 and Sodium Dodecyl Sulfate onto Positively and Negatively Charged Polystyrene Latexes - PubMed [pubmed.ncbi.nlm.nih.gov]

Triton X-100's Hydrophilic-Lipophilic Balance: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the pivotal role of Triton X-100's Hydrophilic-Lipophilic Balance (HLB) in scientific research and pharmaceutical applications. This guide provides a comprehensive overview of the physicochemical properties of Triton X-100, detailed experimental protocols, and the profound significance of its HLB in critical applications such as membrane protein extraction, virus inactivation, and advanced drug delivery systems.

Triton X-100, a nonionic surfactant, is a cornerstone reagent in numerous scientific and pharmaceutical endeavors. Its efficacy is largely dictated by its amphipathic nature, characterized by a hydrophilic polyethylene oxide chain and a lipophilic hydrocarbon group. The balance between these two opposing affinities is quantified by the Hydrophilic-Lipophilic Balance (HLB) value, a critical parameter that governs its performance in various applications.

Physicochemical Properties of Triton X-100

The functional versatility of Triton X-100 is rooted in its specific physicochemical properties. A comprehensive summary of these quantitative data is presented below for easy reference and comparison.

| Property | Value | References |

| Hydrophilic-Lipophilic Balance (HLB) | 13.4 - 13.5 | [1] |

| Critical Micelle Concentration (CMC) | 0.22 - 0.9 mM | [2] |

| Average Molecular Weight | 625 g/mol | |

| Density | 1.07 g/cm³ | |

| Cloud Point | 64 - 67 °C (in 1% aqueous solution) | |

| Aggregation Number | 100 - 155 | |

| pH (1% in water) | 6.0 - 8.0 |

The Significance of HLB in Critical Applications

The HLB value of a surfactant is an empirical scale, developed by Griffin, that indicates the relative strength of its hydrophilic and lipophilic properties. For non-ionic surfactants like Triton X-100, the scale typically ranges from 0 to 20. A lower HLB value signifies a more lipophilic (oil-soluble) character, while a higher value indicates a more hydrophilic (water-soluble) nature. Triton X-100's HLB of approximately 13.5 positions it as a water-soluble surfactant with excellent detergent and emulsifying properties.[1]

This specific HLB value is instrumental in its widespread use:

-

Membrane Protein Extraction: The disruption of lipid bilayers to solubilize membrane proteins without denaturation is a delicate process. Triton X-100's HLB is optimal for effectively interacting with the hydrophobic transmembrane domains and the hydrophilic extracellular and intracellular loops of proteins, thereby extracting them from the membrane in a near-native conformation.[1][2]

-

Virus Inactivation: In biopharmaceutical manufacturing, Triton X-100 is a key component in solvent/detergent (S/D) treatment for inactivating enveloped viruses.[3][4] Its HLB allows it to efficiently disrupt the lipid envelope of viruses, rendering them non-infectious while preserving the integrity of the therapeutic proteins.[3]

-

Emulsion Stability in Drug Formulations: In the development of drug delivery systems, particularly for poorly water-soluble drugs, creating stable emulsions is crucial for bioavailability. Triton X-100's HLB makes it an effective emulsifying agent, reducing the interfacial tension between oil and water phases to form stable oil-in-water (o/w) emulsions.[5]

-

Cell Lysis and Permeabilization: For various molecular biology applications, Triton X-100 is used to lyse cells to release intracellular contents or to permeabilize cell membranes to allow the entry of macromolecules. Its HLB value ensures efficient disruption of the cell membrane.

Experimental Protocols

Determination of Hydrophilic-Lipophilic Balance (HLB)

Griffin's Method (for non-ionic surfactants):

This method provides a theoretical calculation of the HLB value based on the molecular weight of the hydrophilic portion of the surfactant.

Principle: The HLB is calculated as one-fifth of the weight percentage of the hydrophilic part (the polyethylene oxide chain in the case of Triton X-100).[6][7]

Equation: HLB = 20 * (Mh / M)

Where:

-

Mh is the molecular mass of the hydrophilic portion of the molecule.[8]

-

M is the molecular mass of the whole molecule.[8]

Procedure:

-

Determine the average number of ethylene oxide units in the Triton X-100 molecule. For Triton X-100, this is typically 9.5.

-

Calculate the molecular weight of the hydrophilic portion (Mh). The molecular weight of one ethylene oxide unit (C₂H₄O) is approximately 44.05 g/mol . Therefore, Mh = 9.5 * 44.05 g/mol .

-

Determine the molecular weight of the entire Triton X-100 molecule (M). This includes the hydrophobic octylphenol group and the hydrophilic polyethylene oxide chain. The average molecular weight of Triton X-100 is approximately 625 g/mol .

-

Calculate the HLB value using the formula above.

Membrane Protein Extraction using Triton X-100

Objective: To solubilize integral membrane proteins from cultured cells while maintaining their structural integrity.

Materials:

-

Cell pellet

-

Lysis Buffer: 1% (v/v) Triton X-100, 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, protease and phosphatase inhibitors.

-

Dounce homogenizer

-

Ultracentrifuge

Procedure:

-

Cell Lysis: Resuspend the cell pellet in ice-old Lysis Buffer.[9]

-

Homogenization: Homogenize the cell suspension with 20-30 strokes in a Dounce homogenizer on ice.[10]

-

Incubation: Incubate the lysate on ice for 30-60 minutes with gentle agitation to allow for complete solubilization of membrane proteins.[11]

-

Clarification: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.[10]

-

Ultracentrifugation: Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet insoluble membrane fractions.[12]

-

Collect Solubilized Proteins: The supernatant contains the Triton X-100 solubilized membrane proteins.

Virus Inactivation by Solvent/Detergent (S/D) Treatment

Objective: To inactivate enveloped viruses in a biopharmaceutical product stream.

Materials:

-

Biopharmaceutical product (e.g., monoclonal antibody solution)

-

Triton X-100

-

Tri-n-butyl phosphate (TNBP)

Procedure:

-

Reagent Preparation: Prepare a stock solution of the solvent/detergent mixture, typically 1% (v/v) Triton X-100 and 0.3% (v/v) TNBP.

-

Addition to Product: Add the S/D mixture to the biopharmaceutical product to achieve the final desired concentrations.

-

Incubation: Incubate the mixture for a specified period (e.g., 60 minutes to 6 hours) at a controlled temperature (e.g., 4-25°C) with gentle mixing.[3] The optimal time and temperature should be validated for the specific product and potential viral contaminants.

-

Removal of S/D Agents: Following inactivation, the S/D agents must be removed from the product. This is typically achieved through downstream processing steps such as chromatography.

Visualizing Key Processes with Graphviz

To further elucidate the role of Triton X-100's HLB in these critical applications, the following diagrams, generated using the DOT language, illustrate the logical workflows.

References

- 1. Effect of the hydrophile-lipophile balance of non-ionic detergents (Triton X-series) on the solubilization of biological membranes and their integral b-type cytochromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of Triton X-100 in Membrane Protein Misfolding Studies [eureka.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. bioprocessintl.com [bioprocessintl.com]

- 5. How Triton X-100 Affects Emulsion Stability in Drug Formulations [eureka.patsnap.com]

- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 7. spcop.in [spcop.in]

- 8. pharmajournal.net [pharmajournal.net]

- 9. Preparation of Triton X-100 soluble and insoluble fractions of SH-SY5Y cells [protocols.io]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Cost-effective Purification of Membrane Proteins by ‘Dual-detergent Strategy’ - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Functional Groups of Triton X-100

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, functional groups, and physicochemical properties of Triton X-100, a non-ionic surfactant widely employed in research and pharmaceutical applications. Detailed experimental protocols for its use in cell lysis and protein extraction are also presented.

Molecular Structure and Functional Groups

Triton X-100 is a non-ionic surfactant with a well-defined amphiphilic structure, meaning it possesses both a hydrophilic (water-attracting) and a hydrophobic (water-repelling) component. This dual nature is central to its function as a detergent and emulsifier.

The chemical formula for Triton X-100 is C₁₄H₂₂O(C₂H₄O)n, where 'n' represents the average number of ethylene oxide units in the hydrophilic chain.[1] For Triton X-100, 'n' typically averages around 9.5 to 10.[1][2][3][4] The IUPAC name for the core structure is 2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethanol.[2][3][5]

The molecule can be deconstructed into two primary functional regions:

-

Hydrophobic Moiety: This portion consists of a 4-(1,1,3,3-tetramethylbutyl)-phenyl group.[1][3] This bulky, nonpolar hydrocarbon tail is responsible for the molecule's ability to interact with and solubilize nonpolar substances like lipids and membrane proteins.

-

Hydrophilic Moiety: This part is a polyethylene oxide (PEO) chain.[1][3] The repeating ethylene oxide units, along with the terminal hydroxyl group (-OH), create a polar, flexible chain that readily interacts with water, conferring water solubility to the entire molecule.

The key functional groups present in Triton X-100 are:

-

Phenyl Group: An aromatic ring that contributes to the hydrophobic character.

-

Ether Linkages (-O-): Found throughout the polyethylene oxide chain, these groups contribute to the hydrophilic nature and allow for hydrogen bonding with water.

-

Hydroxyl Group (-OH): The terminal group on the polyethylene oxide chain, it is polar and enhances the molecule's hydrophilicity.

-

Alkyl Group: The highly branched octyl group (1,1,3,3-tetramethylbutyl) is the primary component of the hydrophobic tail.

This distinct separation of hydrophobic and hydrophilic domains allows Triton X-100 to form micelles in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC). These micelles can encapsulate hydrophobic molecules, effectively solubilizing them in aqueous environments.

Physicochemical Properties

The following table summarizes key quantitative data for Triton X-100, providing a comparative reference for experimental design.

| Property | Value | References |

| Average Molecular Weight | ~625 g/mol | [2][4] |

| Chemical Formula | C₁₄H₂₂O(C₂H₄O)n, n≈9.5-10 | [1][2] |

| Appearance | Clear, viscous liquid | [3] |

| Density | ~1.07 g/cm³ at 25°C | [3] |

| Critical Micelle Concentration (CMC) | 0.2-0.9 mM in water at 20-25°C | [6][7][8] |

| Hydrophile-Lipophile Balance (HLB) | 13.5 | [6][7][8] |

| Aggregation Number | 100-155 | [6][7][8] |

| Cloud Point (1% aqueous solution) | 63-69 °C | [6] |

| Solubility | Soluble in water and many organic solvents | [3][4] |

Experimental Protocols

Triton X-100 is a staple reagent in many biochemical and molecular biology protocols, particularly for cell lysis and the solubilization of membrane proteins.

Protocol for Cell Lysis and Protein Extraction from Cultured Cells

This protocol is a general procedure for extracting total cellular proteins from adherent or suspension-cultured cells using a Triton X-100-based lysis buffer.

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis Buffer:

-

50 mM Tris-HCl, pH 7.4

-

150 mM NaCl

-

1% (v/v) Triton X-100

-

Protease inhibitor cocktail (added fresh)

-

Phosphatase inhibitor cocktail (optional, for phosphorylation studies)

-

-

Cell scraper (for adherent cells)

-

Microcentrifuge tubes, pre-chilled

-

Microcentrifuge

Procedure:

-

Cell Harvesting:

-

Adherent Cells: Aspirate the culture medium and wash the cells once with ice-cold PBS.

-

Suspension Cells: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet once with ice-cold PBS.

-

-

Cell Lysis:

-

Adherent Cells: Add an appropriate volume of ice-cold lysis buffer to the plate (e.g., 500 µL for a 10 cm dish). Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Suspension Cells: Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer.

-

-

Incubation: Incubate the lysate on ice for 30 minutes with occasional gentle vortexing to ensure complete lysis.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a fresh, pre-chilled microcentrifuge tube.

-

Quantification and Storage: Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA or Bradford assay). The protein extract is now ready for downstream applications or can be stored at -80°C.

Protocol for Solubilization of Membrane Proteins

This protocol outlines a general procedure for the solubilization of integral membrane proteins from isolated cell membranes.

Materials:

-

Homogenization Buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, pH 7.2, with protease inhibitors)

-

Solubilization Buffer:

-

50 mM Tris-HCl, pH 7.4

-

150 mM NaCl

-

1-2% (w/v) Triton X-100

-

Protease inhibitor cocktail (added fresh)

-

-

Ultracentrifuge and appropriate tubes

Procedure:

-

Membrane Preparation: Isolate cell membranes from your cell or tissue source using standard differential centrifugation protocols. The final step should yield a membrane pellet.

-

Resuspension: Resuspend the membrane pellet in an appropriate volume of cold Solubilization Buffer. The detergent-to-protein ratio is a critical parameter and may need to be optimized.

-

Solubilization: Incubate the mixture on a rotator or with gentle agitation for 1-2 hours at 4°C to allow for the solubilization of membrane proteins.

-

Clarification: Centrifuge the solubilized membrane suspension at 100,000 x g for 1 hour at 4°C to pellet any insoluble material and non-solubilized membranes.

-

Supernatant Collection: Carefully collect the supernatant, which contains the solubilized membrane proteins.

-

Downstream Processing: The solubilized membrane proteins are now ready for further purification steps, such as affinity chromatography.

Visualizations

Molecular Structure of Triton X-100

Caption: Simplified block diagram of Triton X-100's molecular structure.

Experimental Workflow for Cell Lysis and Protein Extraction

Caption: Workflow for protein extraction using Triton X-100.

References

- 1. WB检测样本前处理:细胞裂解和蛋白提取 [sigmaaldrich.com]

- 2. scribd.com [scribd.com]

- 3. Preparation of Triton X-100 soluble and insoluble fractions of SH-SY5Y cells [protocols.io]

- 4. benchchem.com [benchchem.com]

- 5. How Triton X-100 Affects Emulsion Stability in Drug Formulations [eureka.patsnap.com]

- 6. cube-biotech.com [cube-biotech.com]

- 7. Do you add Triton-X in your lysis buffer? - Protein and Proteomics [protocol-online.org]

- 8. Quantitative determination by derivative spectrophotometry of Triton X-100 in solubilized preparations of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of the Polyethylene Oxide Chain in Triton X-100's Function: A Technical Guide

<

Abstract